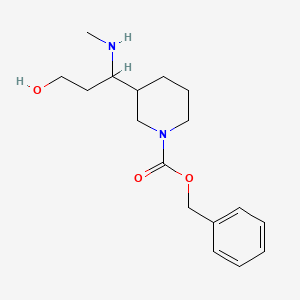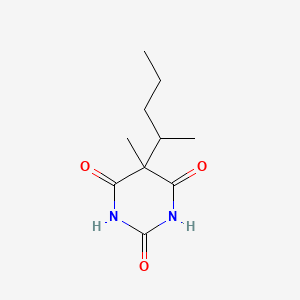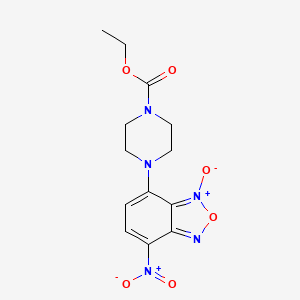
1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the reaction of 2,4-dinitrophenylhydrazine with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications, such as drug development and chemical research .
Scientific Research Applications
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding nitric oxide’s role in cellular processes.
Medicine: Its anti-tumor activity makes it a candidate for cancer research and drug development.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the release of nitric oxide upon metabolism by glutathione S-transferases. Nitric oxide then exerts its effects by targeting various cellular sites, leading to post-translational modifications such as S-nitrosylation and DNA nitration. These modifications can induce apoptosis in cancer cells, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin Related Compound H: 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethyl 1-piperazinecarboxylate: Another compound with a similar piperazine moiety.
Uniqueness
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide is unique due to its ability to release nitric oxide, which has significant biological and therapeutic implications. Its structure allows for specific interactions with cellular targets, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
61785-56-6 |
|---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
ethyl 4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O6/c1-2-23-13(19)16-7-5-15(6-8-16)10-4-3-9(17(20)21)11-12(10)18(22)24-14-11/h3-4H,2,5-8H2,1H3 |
InChI Key |
WEKPPFGPFSTMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



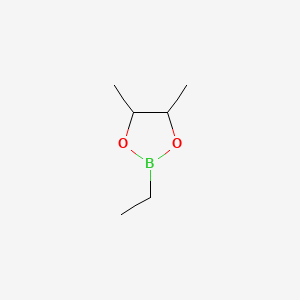
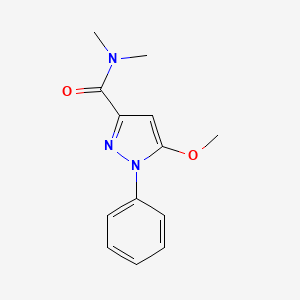
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
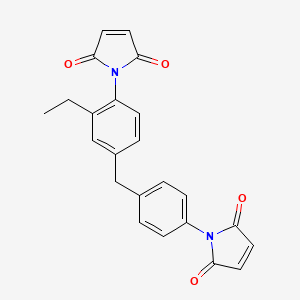
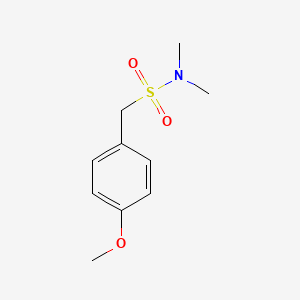
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)


